molecular formula C14H22N2OS B13391697 4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)-

4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)-

Cat. No.: B13391697
M. Wt: 266.40 g/mol
InChI Key: XVHVBUNXLXLXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)- is a chemical compound with the molecular formula C13H20N2OS. This compound is characterized by the presence of a morpholine ring, a propanamine chain, and a phenylthio group. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)- typically involves the reaction of morpholine with a suitable propanamine derivative. The reaction conditions often include the use of solvents such as ethanol or benzene and may require heating to facilitate the reaction. The process can be optimized by controlling the temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures the production of high-purity 4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)-. The industrial methods focus on efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of 4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)- often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)- include:

  • 4-Morpholinepropanamine
  • N-(3-Aminopropyl)morpholine
  • 3-Morpholinopropylamine

Uniqueness

The uniqueness of 4-Morpholinepropanamine, alpha-[(phenylthio)methyl]-, (alphaR)- lies in its specific structural features, such as the presence of the phenylthio group and the (alphaR) configuration. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-morpholin-4-yl-1-phenylsulfanylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHVBUNXLXLXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(CSC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.